Seconeokadsuranic acid A

Descripción

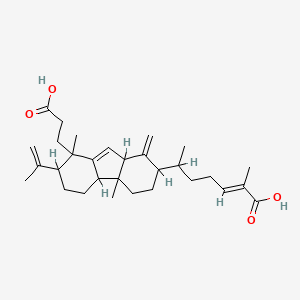

Seconeokadsuranic acid A (CAS: 124817-74-9) is a triterpenoid acid derived from plants of the Schisandraceae family, particularly Kadsura species. It is structurally characterized as a 3,4-seco-lanostane-type triterpene with the molecular formula C30H44O4 and a molecular weight of 468.67 g/mol .

As a research-grade standard, it is commercially available in ≥98% purity, stored in 5 mg increments under refrigerated, light-protected conditions . Its primary applications include phytochemical profiling, structural elucidation studies, and pharmacological screening .

Propiedades

IUPAC Name |

(E)-6-[8-(2-carboxyethyl)-4a,8-dimethyl-1-methylidene-7-prop-1-en-2-yl-2,3,4,4b,5,6,7,9a-octahydrofluoren-2-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18(2)23-11-12-24-26(29(23,6)16-14-27(31)32)17-25-21(5)22(13-15-30(24,25)7)19(3)9-8-10-20(4)28(33)34/h10,17,19,22-25H,1,5,8-9,11-16H2,2-4,6-7H3,(H,31,32)(H,33,34)/b20-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLUGCOZQDLXAJ-KEBDBYFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C3CCC(C(C3=CC2C1=C)(C)CCC(=O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Seconeokadsuranic acid A is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the fruits of Kadsura coccinea using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The process includes:

- Harvesting the fruits of Kadsura coccinea.

- Drying and grinding the plant material.

- Performing solvent extraction to isolate the triterpene acids.

- Purifying the extract using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: Seconeokadsuranic acid A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Seconeokadsuranic acid A has several scientific research applications, including:

Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.

Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mecanismo De Acción

Seconeokadsuranic acid A can be compared with other triterpenoids such as:

Betulinic Acid: Known for its anti-cancer and anti-HIV properties.

Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.

Ursolic Acid: Possesses anti-inflammatory, anti-cancer, and anti-microbial activities.

Uniqueness: this compound is unique due to its specific structure and the presence of the 14(13–>12) ABEO-lanostane skeleton, which is uncommon among triterpenoids .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Seconeokadsuranic acid A belongs to a broader class of triterpenoids and seco-lanostane derivatives. Below is a detailed comparison with structurally or functionally related compounds, focusing on molecular properties, sources, and research significance.

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Findings :

The 3,4-seco-(24Z)-lanosta analogue shares the seco-lanostane backbone but differs in oxidation states and double-bond positioning, impacting its solubility and stability .

Biosynthetic Relationships: this compound and its analogues are derived from the same lanosterol precursor, but divergent oxidation and cyclization pathways lead to structural diversification .

Pharmacological Gaps :

- While Gomisin G and Schisanlactone E have well-documented hepatoprotective and anticancer properties, respectively, this compound lacks extensive pharmacological data. Current studies focus on its role in plant defense mechanisms .

Commercial Availability: this compound is standardized for research use (≥98% purity), whereas analogues like 3,4-seco-lanosta derivatives are less commonly available, limiting comparative bioactivity studies .

Research Implications and Limitations

- Analytical Challenges : Differentiation of this compound from isomers requires advanced techniques like NMR and HPLC-MS due to subtle structural variations .

- Biological Relevance: Preliminary studies suggest triterpenoid acids from Kadsura exhibit anti-inflammatory and antioxidant properties, but mechanistic insights remain understudied .

- Comparative Data Deficiency : Direct head-to-head comparisons with analogues are scarce, highlighting the need for systematic bioassays and pharmacokinetic profiling .

Actividad Biológica

Seconeokadsuranic acid A is a compound that has garnered attention in recent research for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a triterpenoid compound characterized by its complex structure, which includes multiple rings and functional groups that contribute to its biological activity. The molecular formula and structural representation are essential for understanding its interactions at the cellular level.

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. Research indicates that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby protecting cells from damage caused by oxidative stress.

2. Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), leading to reduced inflammation in various models. This activity suggests potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Properties

This compound demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.

4. Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo, making it a candidate for further investigation in cancer therapy.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Nuclear Factor kappa B (NF-κB) Inhibition : The compound may inhibit NF-κB activation, which is crucial for the expression of various inflammatory mediators.

- Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation : this compound can influence MAPK signaling pathways, affecting cell proliferation and survival.

- Apoptotic Pathways : The induction of apoptosis in cancer cells may occur through the activation of caspases and the modulation of Bcl-2 family proteins.

Case Studies

Several case studies highlight the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study 2 | Anti-inflammatory Effects | Showed decreased levels of IL-6 and TNF-alpha in treated models. |

| Study 3 | Antimicrobial Properties | Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 4 | Antitumor Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency at low concentrations. |

Q & A

Q. What are the primary methods for isolating Seconeokadsuranic acid A from plant sources, and how can their efficiency be optimized?

this compound is typically isolated from Schisandra species (e.g., Schisandra sphenanthera) using column chromatography with silica gel and Sephadex LH-20, followed by preparative HPLC for purification . To optimize yield, researchers should adjust solvent gradients (e.g., chloroform-methanol ratios) and monitor fractions via TLC or LC-MS. Ethanol-water extraction as a preliminary step may enhance recovery of triterpenoid derivatives .

Q. How is the structural characterization of this compound validated, and what analytical techniques are critical for confirmation?

Structural validation relies on a combination of NMR (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) to assign its triterpenoid backbone and MS (HR-ESI-MS) to confirm the molecular formula (C₃₀H₄₄O₄, [M+H]+ m/z 481.3315) . X-ray crystallography may further resolve stereochemistry, though its low natural abundance often necessitates synthetic analogs for crystallization .

Q. What preliminary bioactivity data exist for this compound, and how should researchers design assays to validate these findings?

Early studies report anti-inflammatory and hepatoprotective activity in vitro (e.g., inhibition of TNF-α in RAW264.7 macrophages at IC₅₀ ~15 μM) . Researchers should replicate these assays using standardized cell lines, include positive controls (e.g., dexamethasone), and validate dose-response curves across 3+ biological replicates. Mitochondrial toxicity assays (e.g., MTT) are essential to rule out false positives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in compound purity (e.g., co-eluting isomers in crude extracts) or assay conditions (e.g., serum concentration in cell culture). To address this, use HPLC-purified samples (>95% purity) and document experimental parameters (e.g., incubation time, passage number of cell lines). Meta-analysis of raw data from multiple studies can identify confounding variables .

Q. What strategies are recommended for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

Focus on modifying the C-3 and C-26 carboxyl groups, which are critical for bioactivity. Semi-synthetic approaches include esterification or amidation of the native compound. For example, methyl ester derivatives can enhance membrane permeability, while PEGylation improves solubility . Computational docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2) guides rational design .

Q. What methodological challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

Matrix interference (e.g., phospholipids in plasma) complicates LC-MS/MS quantification. Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) and stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to improve recovery and accuracy. Validate methods per ICH guidelines for linearity (R² >0.99), LOD (<10 ng/mL), and precision (%RSD <15%) .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

Employ a crossover design in rodent models (n ≥ 6/group) with IV and oral administration to calculate absolute bioavailability. Monitor plasma concentrations via LC-MS/MS at 0.5, 1, 2, 4, 8, and 24 h post-dose. Assess tissue distribution in liver and kidneys, where triterpenoids typically accumulate. Consider nanoformulations (e.g., liposomes) to enhance oral absorption .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.